molecular formula C24H26F2N4O3 B2505645 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(2-morpholinoethyl)-1H-pyrazole-4-carboxamide CAS No. 1014088-32-4

1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(2-morpholinoethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2505645
CAS No.: 1014088-32-4
M. Wt: 456.494
InChI Key: WAAFAZZKBYKGFV-UHFFFAOYSA-N
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Description

1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(2-morpholinoethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C24H26F2N4O3 and its molecular weight is 456.494. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

GPR39 Agonists Modulated by Zinc

A study identified kinase inhibitors as novel GPR39 agonists, highlighting the role of zinc as an allosteric potentiator of GPR39 activation by small molecules. This discovery expands the potential of kinase inhibitors, including fluoro-substituted compounds similar in structure to the query compound, in targeting G protein-coupled receptors for therapeutic applications Sato et al., 2016.

Antimicrobial Activity of Fluoro-substituted Compounds

Research into sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, a structural relative of the queried compound, demonstrates significant antimicrobial potency. This work underlines the potential of fluoro-substituted morpholine derivatives in developing new antimicrobial agents Janakiramudu et al., 2017.

Antitumor Activity of Fluoro-containing Derivatives

The synthesis and characterization of fluoro-containing derivatives of pyrazolo[3,4-d]pyrimidines, including compounds structurally analogous to the query, indicate their utility in antitumor activity studies. These findings suggest the potential application of such compounds in cancer research Hao et al., 2017.

α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Activities

A study on benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings, which are chemically related to the compound , showed significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. This research indicates the potential of such compounds in developing treatments for diabetes, infections, and oxidative stress-related conditions Menteşe et al., 2015.

Synthesis and Cytotoxicity of Pyrazole and Pyrazolopyrimidine Derivatives

The creation of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which share a core structure with the queried compound, has been explored for their cytotoxicity against cancer cells. This line of research highlights the potential use of such compounds in the development of new anticancer drugs Hassan et al., 2014.

Properties

IUPAC Name

3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-(2-morpholin-4-ylethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26F2N4O3/c25-20-5-1-3-18(13-20)15-30-16-22(23(31)27-7-8-29-9-11-32-12-10-29)24(28-30)33-17-19-4-2-6-21(26)14-19/h1-6,13-14,16H,7-12,15,17H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAFAZZKBYKGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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